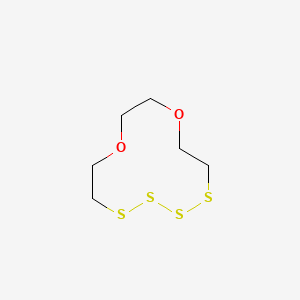
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane is a chemical compound with the molecular formula C8H16O2S4 It is a cyclic compound containing oxygen and sulfur atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4,5,6,7-tetrathiacyclododecane typically involves the cyclization of appropriate precursors containing oxygen and sulfur atoms. One common method involves the reaction of 1,2-ethanedithiol with 1,2-ethanediol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,10-Dioxa-4,5,6,7-tetrathiacyclododecane involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of coordination complexes, redox reactions, and other chemical transformations. The specific pathways and targets depend on the context of its application, such as its role as a ligand in coordination chemistry or its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: A similar compound with sulfur atoms but lacking oxygen atoms.
1,4,7,10-Tetraoxacyclododecane: A compound with oxygen atoms but lacking sulfur atoms.
Uniqueness
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane is unique due to the presence of both oxygen and sulfur atoms within its ring structure. This combination imparts distinct chemical properties and reactivity compared to compounds containing only oxygen or sulfur atoms. Its ability to participate in a wide range of chemical reactions and form various derivatives makes it a versatile compound for scientific research and industrial applications.
Propiedades
Número CAS |
81328-04-3 |
|---|---|
Fórmula molecular |
C6H12O2S4 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1,10-dioxa-4,5,6,7-tetrathiacyclododecane |
InChI |
InChI=1S/C6H12O2S4/c1-2-8-4-6-10-12-11-9-5-3-7-1/h1-6H2 |
Clave InChI |
ZOXMAPDVRFZEFL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCSSSSCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
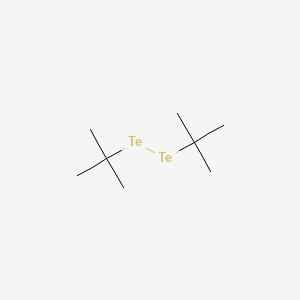
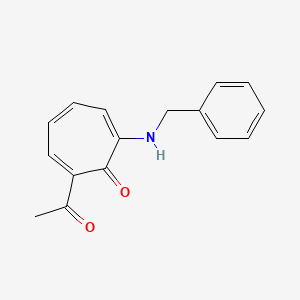
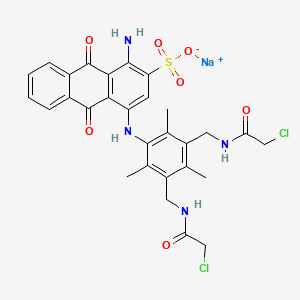

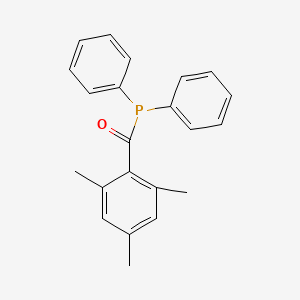
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
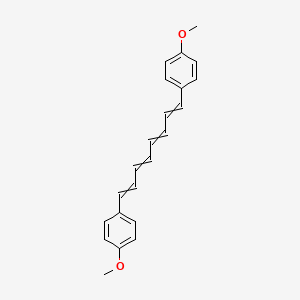
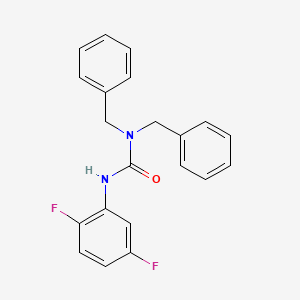
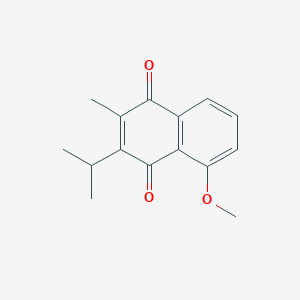

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
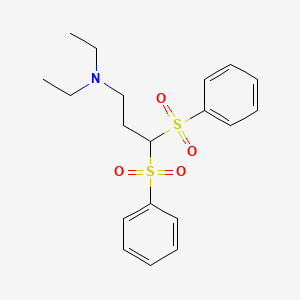
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
